Phenyl di(p-tolyl) phosphate

Description

Phenyl di(p-tolyl) phosphate (B84403) within the Landscape of Organophosphate Ester Chemistry

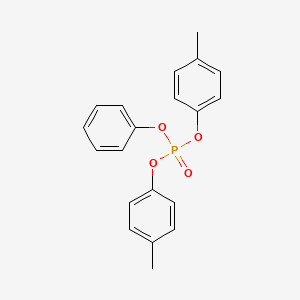

Phenyl di(p-tolyl) phosphate, with the chemical formula C20H19O4P, belongs to the large and diverse family of organophosphate esters (OPEs). chembk.comnih.gov These compounds are esters of phosphoric acid and are characterized by a central phosphate molecule bonded to organic groups. The specific structure of this compound includes a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aryl groups: one phenyl group and two para-tolyl groups. ontosight.ai This structure contributes to its notable stability. ontosight.ai

OPEs are a broad class of synthetic chemicals used in a multitude of applications, primarily as flame retardants and plasticizers. tandfonline.comresearchgate.net They are physically added to materials rather than chemically bonded, which can lead to their release into the environment over time through processes like volatilization and leaching. nih.govwikipedia.org The properties and applications of OPEs vary widely depending on the specific organic groups attached to the phosphate core.

Historical Context of Aryl Phosphate Ester Research and Applications

The history of aryl phosphate esters dates back over a century, with initial reports appearing in the mid-19th century. epa.gov Triphenyl phosphate, a related compound, was first reported in 1854. epa.gov The utility of these esters as plasticizers for cellulosics was recognized around the turn of the 20th century. epa.gov A significant development came in 1910 with a patent for the use of triphenyl phosphate with cellulose (B213188) acetate (B1210297) to create a less flammable alternative to celluloid. epa.gov

The 1920s saw the production of other aryl phosphates like tricresyl phosphate and cresyl diphenyl phosphate. epa.gov The use of OPEs expanded significantly after the 1940s and saw another surge in the 21st century as they began to replace banned polybrominated diphenyl ethers (PBDEs) as flame retardants. researchgate.netfrontiersin.org Initially developed for applications like aircraft engines, their use has become indispensable in the automotive industry and a wide range of consumer products. researchgate.netmdpi.com The mid-20th century also saw the introduction of alkyl aryl phosphate esters, which found use as gasoline additives and in fire-resistant hydraulic fluids. epa.gov

Fundamental Role as a Functional Additive in Polymeric Materials

This compound serves as a crucial functional additive in a variety of polymeric materials, enhancing their properties for specific applications. ontosight.aisolubilityofthings.com Its primary roles are as a flame retardant and a plasticizer. ontosight.aisolubilityofthings.com

As a flame retardant , it is incorporated into materials like plastics, textiles, and wood products. ontosight.ai Its effectiveness stems from its ability to release phosphorus-based radicals that inhibit combustion reactions. ontosight.ai The increasing prohibition of brominated flame retardants has led to a rise in the use of OPEs like this compound. nih.gov

As a plasticizer , it is used in some PVC formulations to improve flexibility and processability. ontosight.aispecialchem.com Plasticizers are essential additives that increase the flow and thermoplasticity of a polymer by reducing the viscosity of the polymer melt and the glass transition temperature of the final product. specialchem.com this compound's liquid state at room temperature makes it suitable for applications where a malleable state is beneficial. solubilityofthings.com It is also used as an additive in lubricants to enhance thermal stability and wear resistance. ontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H19O4P chembk.comnih.gov |

| Molar Mass | 354.34 g/mol chembk.comchemicalbook.com |

| Appearance | Colorless to pale yellow transparent liquid solubilityofthings.com |

| Melting Point | 54 °C chembk.comchemicalbook.com |

| Boiling Point | 421.9 ± 34.0 °C (Predicted) chembk.comchemicalbook.com |

| Density | 1.220 ± 0.06 g/cm³ (Predicted) chembk.comchemicalbook.com |

| Water Solubility | Low solubilityofthings.com |

| Organic Solvent Solubility | Soluble in ethanol, acetone, and chloroform (B151607) solubilityofthings.com |

Environmental Significance of this compound and Related Organophosphate Esters

The widespread use of this compound and other OPEs has led to their detection in various environmental compartments, including air, water, soil, and indoor dust. ontosight.aitandfonline.comtandfonline.com Since they are not chemically bound to the products they are in, they can be released into the environment through abrasion, leaching, and volatilization. nih.govwikipedia.org

Studies have shown that OPEs are pervasive environmental contaminants, with concentrations sometimes exceeding those of older, more traditional flame retardants. oup.com Their presence has been documented even in remote locations like the Arctic and Antarctic, indicating the potential for long-range atmospheric transport. oup.com

The environmental persistence and potential for bioaccumulation of these compounds are of concern. solubilityofthings.com Some OPEs have been shown to be toxic to aquatic organisms. ontosight.ai Recent research has also focused on the formation of "secondary" OPEs through the atmospheric transformation of other commercial chemicals, which can have distinct properties and may pose a higher risk than the primary OPEs. tandfonline.comtandfonline.com The detection of this compound in suspended atmospheric particulate matter highlights its distribution in the environment. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylphenyl) phenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O4P/c1-16-8-12-19(13-9-16)23-25(21,22-18-6-4-3-5-7-18)24-20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMHZSCMWYZDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188464 | |

| Record name | Phenyl di(p-tolyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34909-69-8 | |

| Record name | Bis(4-methylphenyl) phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34909-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl di(p-tolyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034909698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl di(p-tolyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl di(p-tolyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Phenyl Di P Tolyl Phosphate

Established Synthesis Routes for Aryl Phosphate (B84403) Esters Relevant to Phenyl di(p-tolyl) phosphate

The formation of the phosphate ester linkage in compounds like this compound can be achieved through several well-established methods, primarily involving direct phosphorylation and catalytic approaches.

Direct Phosphorylation Reactions

A common and traditional method for synthesizing triaryl phosphates involves the reaction of phenols with phosphorus oxychloride (POCl3). google.com This reaction can be adapted for the synthesis of unsymmetrical triaryl phosphates, such as this compound, by a stepwise or sequential addition of the corresponding phenols.

The general approach involves reacting phosphorus oxychloride with one equivalent of phenol (B47542) to form phenyl phosphorodichloridate. Subsequently, this intermediate is reacted with two equivalents of p-cresol (B1678582) to yield the desired this compound. The reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. researchgate.net

Alternatively, a mixture of the phenols (phenol and p-cresol in the appropriate molar ratio) can be reacted directly with phosphorus oxychloride. google.com However, this approach often leads to a statistical mixture of products, including triphenyl phosphate, tri(p-tolyl) phosphate, diphenyl (p-tolyl) phosphate, and the desired this compound, necessitating purification.

The reaction conditions for these direct phosphorylations can be summarized as follows:

| Reactants | Reagent | Conditions | Product(s) |

| Phenol, p-Cresol | Phosphorus Oxychloride (POCl3) | Stepwise or one-pot reaction, often with a base (e.g., pyridine) | This compound and other symmetrical and unsymmetrical triaryl phosphates |

Catalytic Approaches and Reaction Optimization

To improve the efficiency and selectivity of aryl phosphate ester synthesis, various catalytic methods have been developed. These approaches often offer milder reaction conditions and better control over the product distribution. For instance, the use of catalysts in the reaction of phenols with phosphorus oxychloride can accelerate the reaction rate. google.com

Catalysts such as triphenylphosphine (B44618) and triphenylphosphine oxide have been shown to be effective in the synthesis of chlorinated diphenyl phosphate from phenol and POCl3, suggesting their potential applicability in the synthesis of other aryl phosphates. google.com While not specifically detailed for this compound, these catalytic systems represent a viable strategy for optimizing its synthesis.

Advanced Synthetic Strategies for this compound and its Derivatives

Beyond the classical approaches, several advanced synthetic methodologies offer greater control and versatility in the preparation of unsymmetrical triaryl phosphates.

One notable method is the Atherton-Todd reaction , which involves the reaction of a dialkyl phosphite (B83602) with a phenol in the presence of a base and a halogenating agent like carbon tetrachloride. beilstein-journals.org This reaction proceeds through the in situ formation of a reactive phosphoryl chloride intermediate. For the synthesis of this compound, one could envision a stepwise approach starting from a diaryl phosphite.

Another powerful tool for the formation of P-O bonds is the Mitsunobu reaction . organic-synthesis.comwikipedia.orgtcichemicals.com This reaction allows for the coupling of an alcohol (or phenol) with a nucleophile, including phosphoric acids, using a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). To synthesize this compound via this route, one could potentially react phenyl dihydrogen phosphate with p-cresol under Mitsunobu conditions, or vice-versa. The reaction is known for its mild conditions and high stereoselectivity (inversion of configuration at the alcohol carbon), although the latter is not relevant for the synthesis of achiral aryl phosphates.

The synthesis of unsymmetrical triester phosphates can also be achieved through phosphoramidite (B1245037) intermediates . nih.gov This method, widely used in oligonucleotide synthesis, offers a high degree of control and could be adapted for the stepwise construction of this compound. The general strategy would involve the reaction of a protected phosphoramidite with phenol, followed by oxidation and deprotection, and then a subsequent reaction with p-cresol.

Chemical Modifications and Derivatization for Enhanced Functionality or Analysis

The chemical structure of this compound offers possibilities for modification to enhance its properties or to facilitate its analysis.

One potential site for modification is the methyl group on the tolyl moieties. The tolyl group, a functional group related to toluene, can undergo various chemical transformations. nih.gov For instance, the methyl group could be halogenated or oxidized to introduce further functionality, which could in turn be used to attach other molecules or to tune the electronic properties of the phosphate ester.

For analytical purposes, derivatization is often employed to improve the detectability and chromatographic behavior of the analyte. While specific derivatization methods for this compound are not widely reported, general techniques for related compounds can be applied. For example, in the context of analyzing polar compounds by gas chromatography-mass spectrometry (GC-MS), derivatization with reagents like p-tolyl isocyanate has been shown to be effective for compounds containing hydroxyl or thiol groups. nih.gov Although this compound itself does not possess such groups, this highlights a strategy where a derivative of the phosphate ester, created through a targeted chemical modification, could be analyzed.

Mechanistic Investigations of Phenyl Di P Tolyl Phosphate S Functional Performance

Flame Retardancy Mechanisms of Phosphorus-based Compounds, including Phenyl di(p-tolyl) phosphate (B84403)

Phenyl di(p-tolyl) phosphate, an organophosphate ester, exhibits flame retardant properties through multifaceted mechanisms that interrupt the combustion cycle in both the gas phase and the condensed (solid) phase. frontiersin.org The efficacy and dominant mechanism can depend on the polymer matrix and the presence of other additives. mdpi.com

In the gas phase, the primary flame retardancy mechanism involves the generation of phosphorus-containing radicals. During combustion, the heat causes the this compound to decompose and volatilize. researchgate.net These volatile phosphorus species, such as PO·, PO₂·, and HPO·, act as radical scavengers in the flame. researchgate.net They actively interfere with the high-energy, chain-propagating radicals of combustion, primarily hydrogen (H·) and hydroxyl (OH·) radicals. researchgate.net By reacting with these radicals, the phosphorus species form less reactive or inert molecules, which effectively terminates the exothermic reactions that sustain the flame. researchgate.net This "flame poisoning" effect reduces the flame's intensity and propagation rate. frontiersin.org Aryl phosphates like Triphenyl phosphate (TPP), which is structurally similar to this compound, are known to act predominantly through this gas-phase mechanism. researchgate.netepa.gov

In the condensed phase, this compound contributes to flame retardancy by promoting the formation of a stable, insulating char layer on the surface of the polymer. frontiersin.org Upon heating, the phosphate ester can decompose to form phosphoric acid, which then leads to the formation of pyrophosphate and polyphosphate structures. researchgate.net These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. researchgate.netmdpi.com This process enhances the formation of a carbonaceous char layer. frontiersin.orgresearchgate.net

This char layer serves multiple protective functions:

Insulation: It acts as a physical barrier, insulating the underlying polymer from the heat of the flame, which slows down further pyrolysis and degradation. frontiersin.orgmdpi.com

Fuel Barrier: It hinders the escape of volatile, flammable gases produced during pyrolysis from reaching the flame. frontiersin.org

Oxygen Barrier: The dense char layer limits the diffusion of oxygen from the air to the polymer surface, starving the combustion process. frontiersin.org

The effectiveness of this mechanism is often evaluated using metrics like the Limiting Oxygen Index (LOI) and cone calorimetry, which measure the ease of ignition and heat release rate, respectively. epa.govmasjaps.com

| Material Composition | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Residue (%) |

|---|---|---|---|---|

| Polymer (Neat) | 50 | 1200 | 110 | < 5 |

| Polymer + 15% Aryl Phosphate | 65 | 750 | 85 | 20 |

The flame retardant efficiency of this compound can be significantly enhanced through synergistic interactions with other additives in polymer composites. masjaps.com For instance, when used in blends like Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS), aryl phosphates can exhibit synergy with compounds such as polytetrafluoroethylene (PTFE). epa.gov The addition of PTFE increases the melt viscosity of the polymer during combustion. researchgate.net This increased viscosity inhibits dripping, a phenomenon where molten polymer carries the flame away, potentially igniting surrounding materials. By preventing dripping, the flame retardant is kept in the condensed phase, allowing it to more effectively promote char formation and protect the substrate. researchgate.netepa.gov This combined effect leads to superior performance in flammability tests like UL-94. epa.gov

Plasticization Mechanisms in Polymer Systems

This compound also functions as an effective plasticizer, particularly in polymers such as polyvinyl chloride (PVC), polyurethanes, and cellulosic plastics. green-mountainchem.com The mechanism of plasticization involves the insertion of the relatively small this compound molecules between the long polymer chains.

The bulky phenyl and tolyl groups on the phosphate molecule disrupt the close packing of the polymer chains and weaken the intermolecular forces (like van der Waals forces) that hold them together. This separation of the polymer chains increases their mobility and flexibility, resulting in a decrease in the glass transition temperature (Tg) of the polymer. The material becomes softer, more flexible, and easier to process. Its use as a flame-retardant plasticizer provides a dual benefit: enhancing material flexibility while also imparting fire resistance. green-mountainchem.com

Anti-wear Performance and Related Mechanisms

In lubrication applications, this compound and similar phosphate esters serve as anti-wear additives. green-mountainchem.comresearchgate.net Their effectiveness stems from the ability to form a protective tribochemical film on metal surfaces under conditions of high temperature and pressure, such as those found in boundary lubrication regimes. mdpi.com

The mechanism proceeds through several steps:

Adsorption: The polar phosphate ester molecules are initially adsorbed onto the metal oxide layer of the bearing surfaces. mdpi.com

Tribochemical Reaction: Under the frictional heat and pressure generated at asperity contacts, the this compound molecule decomposes. researchgate.net This process involves the breaking of the P–O bonds. mdpi.com

Film Formation: The decomposed fragments react with the iron or iron oxide on the steel surface to form a durable, glassy film of iron polyphosphate. mdpi.comresearchgate.net

This protective film has a lower shear strength than the metal itself, which allows it to be sacrificially worn away, preventing direct metal-to-metal contact, adhesion, and catastrophic wear of the underlying components. mdpi.com This action is crucial during start-up and under extreme load conditions where the hydrodynamic lubricant film is insufficient. mdpi.com

| Lubricant Formulation | Wear Scar Diameter (mm) | Coefficient of Friction |

|---|---|---|

| Base Oil | 0.85 | 0.12 |

| Base Oil + 2% Phosphate Ester | 0.40 | 0.08 |

Environmental Distribution, Transport, and Degradation of Phenyl Di P Tolyl Phosphate

Environmental Occurrence and Spatiotemporal Distribution

The distribution of Phenyl di(p-tolyl) phosphate (B84403) in the environment is a result of its release from various consumer and industrial products, followed by transport through different environmental compartments.

Phenyl di(p-tolyl) phosphate has been detected in the atmosphere, primarily associated with particulate matter. Like other organophosphate flame retardants, it can be released from products into indoor and outdoor air, where it adsorbs to airborne particles. industrialchemicals.gov.au This association with particles allows for long-range atmospheric transport. industrialchemicals.gov.au

A study conducted in Dhahran, Saudi Arabia, investigated the seasonal variations of various plastic additives in total suspended particles (TSP). The research detected Phenyl di(p- and m-tolyl) phosphates, with concentrations showing distinct seasonal patterns. The levels ranged from a low of 0.3 ng m⁻³ in the spring to a high of 2.5 ng m⁻³ in the summer. researchgate.net This indicates that atmospheric concentrations can fluctuate, likely due to a combination of environmental conditions and emission sources. researchgate.net Once in the atmosphere, these particles can be transported over significant distances before being deposited onto water or land surfaces, facilitating air-surface exchange. oecd.org

Table 1: Seasonal Atmospheric Concentrations of Phenyl di(p- and m-tolyl) phosphates in Dhahran, Saudi Arabia

| Season | Concentration (ng m⁻³) |

| Spring | 0.3 |

| Summer | 2.5 |

| Autumn | Not specified |

| Winter | Not specified |

Source: Data from a study on atmospheric suspended particulate matter. researchgate.net

Upon release into the environment, this compound is expected to partition between water and sediment, a behavior common to triaryl phosphates. industrialchemicals.gov.auindustrialchemicals.gov.au Due to their chemical properties, including low water solubility, these compounds tend to adsorb to suspended particles in the water column and eventually settle in the sediment. industrialchemicals.gov.ausolubilityofthings.com

While specific monitoring data for this compound in aquatic systems is limited, studies on analogous compounds provide insight. For instance, cresyl diphenyl phosphate, a structurally similar substance, is found in both surface water and sediment. oecd.orgservice.gov.uk Models predict that if released into water, these compounds are likely to remain in that compartment or partition to sediment rather than volatilizing into the air. oecd.org The persistent detection of various organic pollutants in sediments from urban rivers to deep-sea regions suggests that riverine runoff is a significant transport pathway for these types of chemicals to estuarine and marine environments, where they can accumulate in sediments. nih.gov

Terrestrial environments become contaminated with this compound primarily through the atmospheric deposition of particle-bound compounds and the disposal of products containing this chemical in landfills. industrialchemicals.gov.auoecd.org Organophosphate esters are frequently detected in soil and dust. industrialchemicals.gov.au

The fate of these compounds in soil is influenced by their strong tendency to adsorb to soil organic matter. This adsorption reduces their mobility and leaching into groundwater but can lead to their persistence in the topsoil layers. industrialchemicals.gov.au While the primary source of phosphorus in natural terrestrial ecosystems is the weathering of minerals, anthropogenic inputs from compounds like this compound represent a source of environmental contamination. hubbardbrook.org General assessments of related triaryl phosphates indicate that releases from industrial and consumer use can lead to the contamination of soil. industrialchemicals.gov.auservice.gov.uk

The potential for this compound to be taken up and accumulated by living organisms is a key aspect of its environmental fate. The bioaccumulation potential for this class of compounds is generally considered to be low. industrialchemicals.gov.auindustrialchemicals.gov.au

Studies on the closely related triphenyl phosphate (TPhP) have shown that while it can be taken up by organisms, it is also readily metabolized. For example, in earthworms exposed to TPhP, there was evidence of minor uptake and rapid biotransformation, resulting in low bioaccumulation factor (BAF) values. industrialchemicals.gov.au The primary metabolite was diphenyl phosphate (DPhP). industrialchemicals.gov.au Similarly, accumulation in plants is expected to be low, with rapid metabolism observed. industrialchemicals.gov.au This suggests that this compound would likely follow a similar pattern of limited bioaccumulation due to efficient metabolic processes in exposed organisms.

Environmental Transformation and Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photolysis and oxidation.

Photolytic degradation, driven by sunlight, is a potentially significant removal pathway for pollutants in the atmosphere and surface waters. For organophosphate esters, this can occur through direct absorption of UV light or, more commonly, through indirect reactions with photochemically generated reactive species like hydroxyl (•OH) radicals. industrialchemicals.gov.au

There is limited specific data on the photolytic degradation of this compound itself. However, estimations for the related compound diphenyl cresyl phosphate suggest it is photochemically stable, with a very long estimated half-life for photolysis in water of 4.86 years. oecd.org In contrast, atmospheric degradation via reaction with hydroxyl radicals is predicted to be much faster for compounds like TPhP and DPhP, with calculated atmospheric half-lives of 11.8 hours and 17.4 hours, respectively. industrialchemicals.gov.au Heterogeneous oxidation, which occurs at the surface of atmospheric particles, is also a relevant degradation mechanism for particle-bound organophosphate esters. industrialchemicals.gov.au The degradation of other organophosphate compounds under UV irradiation has been shown to produce various byproducts, indicating that while the parent compound may be removed, transformation products are formed. nih.gov

Hydrolysis in Aqueous Media

Generally, triaryl phosphates undergo a pH-dependent hydrolysis, cleaving one of the ester bonds to form a diaryl phosphate and a corresponding phenol (B47542) or cresol. industrialchemicals.gov.aurivm.nl For this compound, this initial hydrolysis step would yield either diphenyl phosphate and p-cresol (B1678582), or phenyl p-tolyl phosphate and phenol. The reaction rate tends to increase under alkaline conditions. For instance, studies on TPHP have reported hydrolysis half-lives ranging from 3 to 19 days at pH levels between 7 and 9. industrialchemicals.gov.au Similarly, the estimated half-life for TCP at 25°C is between 1,100 and 2,200 days at a neutral pH of 7, but this shortens to 30-40 days at a more alkaline pH of 8. rivm.nl

The resulting diaryl phosphate degradation products, such as diphenyl phosphate, are notably more resistant to further hydrolysis compared to their parent triester compounds. industrialchemicals.gov.auepa.gov This increased stability is partly due to the deprotonation of the free hydroxyl group under neutral or basic conditions, which forms a less reactive conjugate base. industrialchemicals.gov.au Early studies have also indicated that while phenyl esters of orthophosphoric acid can be fully hydrolyzed under dilute acid conditions, diaryl phosphates show appreciable resistance to hydrolysis by alkali. nist.gov

Table 1: Analogue Hydrolysis Data for Triaryl Phosphates

| Compound | pH | Temperature (°C) | Half-Life | Reference |

|---|---|---|---|---|

| Triphenyl Phosphate (TPHP) | 7-9 | Not Specified | 3–19 days | industrialchemicals.gov.au |

| Tricresyl Phosphate (TCP) | 7 | 25 | 1,100–2,200 days | rivm.nl |

Microbial Biotransformation and Biodegradation Kinetics

Microbial activity is a critical pathway for the degradation of this compound in the environment. As with hydrolysis, specific biodegradation data for this compound is limited, but extensive research on analogous organophosphate flame retardants demonstrates that biotransformation is a significant fate process.

Triphenyl phosphate (TPHP), a close structural analogue, is considered to be biodegradable in water under both aerobic and anaerobic conditions. industrialchemicals.gov.au In one study using a mineral salt solution, TPHP and its degradation product, diphenyl phosphate (DPHP), showed 99% mineralization over 28 days, with a primary degradation half-life (DT50) for TPHP of 2.8 days. industrialchemicals.gov.au In soil, TPHP exhibits ultimate degradation half-lives of around 100 days, with primary half-lives of 37 days under aerobic conditions and 21 days under anaerobic conditions. industrialchemicals.gov.au

The microbial degradation process for triaryl phosphates typically involves a stepwise enzymatic hydrolysis. Microorganisms utilize enzymes like phosphatases to cleave the ester bonds, mirroring the chemical hydrolysis pathway. This biotransformation leads to the formation of diaryl phosphates and, subsequently, monoaryl phosphates, ultimately liberating inorganic phosphate. Given that TPHP is readily biodegradable, it is assumed that its degradation product DPHP, and by extension other diaryl phosphates, will also be biodegradable in these environmental compartments. industrialchemicals.gov.au

Identification of Environmental Degradation Products and Metabolites

The environmental degradation of this compound, through both abiotic hydrolysis and microbial biotransformation, is expected to produce a series of intermediate compounds and final mineralization products. Based on the degradation pathways of analogous triaryl phosphates like TPHP and various cresyl phosphates, a predictable suite of metabolites can be identified. industrialchemicals.gov.auindustrialchemicals.gov.au

The initial degradation step involves the cleavage of one of the three ester linkages. This results in the formation of a diaryl phosphate and a phenolic compound. For this compound, this can proceed in two ways, yielding two possible sets of primary degradation products. Further degradation would then cleave the second ester bond, leading to monoaryl phosphates, before complete mineralization to inorganic phosphate.

Biotransformation experiments with tri-p-cresyl phosphate (TpCP) in fish have identified di(para-cresyl) phosphate (DpCP) as a key degradation product. industrialchemicals.gov.au Similarly, diphenyl phosphate (DPHP) is recognized as the principal degradant of TPHP. industrialchemicals.gov.au These findings support the expected formation of corresponding diaryl phosphates from this compound.

Table 2: Expected Environmental Degradation Products of this compound

| Degradation Stage | Potential Products | Precursor |

|---|---|---|

| Parent Compound | This compound | - |

| Primary Degradation | Diphenyl phosphate | This compound |

| Phenyl p-tolyl phosphate | This compound | |

| p-Cresol | This compound | |

| Phenol | This compound | |

| Secondary Degradation | Mono-p-tolyl phosphate | Phenyl p-tolyl phosphate |

| Monophenyl phosphate | Diphenyl phosphate, Phenyl p-tolyl phosphate |

| Mineralization Product | Inorganic Phosphate | Monoaryl phosphates |

Sorption-Desorption Dynamics and Mobility in Environmental Matrices

The transport and fate of this compound in the environment are largely controlled by its sorption and desorption behavior in soil and sediment. As an organophosphate ester with low aqueous solubility, it is expected to partition from the water column to solid environmental matrices. solubilityofthings.com

The mobility of this compound in soil is therefore expected to be low. It will likely be retained in the upper soil layers, with limited potential for leaching into groundwater. In aquatic systems, it is expected to partition to suspended solids and ultimately accumulate in the sediment. service.gov.uk

In contrast, its primary degradation products, such as diphenyl phosphate and phenyl p-tolyl phosphate, are diaryl phosphates. These compounds are more polar and exist as ionized species in water, which will significantly reduce their tendency to sorb to soil and sediment. industrialchemicals.gov.au Consequently, these degradation products are expected to be more mobile in the environment and will predominantly be found in the water compartment. industrialchemicals.gov.au

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triphenyl phosphate (TPHP) |

| Tricresyl phosphate (TCP) |

| Diphenyl phosphate (DPHP) |

| p-Cresol |

| Phenyl p-tolyl phosphate |

| Phenol |

| Tri-p-cresyl phosphate (TpCP) |

| Di(para-cresyl) phosphate (DpCP) |

| Mono-p-tolyl phosphate |

| Monophenyl phosphate |

Advanced Analytical Methodologies for Phenyl Di P Tolyl Phosphate Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation and analysis of Phenyl di(p-tolyl) phosphate (B84403) from complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Phenyl di(p-tolyl) phosphate. In this method, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the definitive identification of the compound.

Typical GC-MS methods for organophosphate flame retardants involve using a capillary column, such as an HP-5 (or equivalent 5% phenyl-methylpolysiloxane), with a temperature-programmed oven to ensure efficient separation. For instance, a suitable temperature program might start at a lower temperature and ramp up to around 300°C to elute the semi-volatile this compound. Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum for a related compound, diphenyl(4-tolyl)phosphine, shows characteristic fragmentation patterns that can be extrapolated to predict the behavior of this compound. Under EI, this compound would be expected to fragment, losing its phenyl and tolyl groups.

| Parameter | Typical Value/Condition |

| GC Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial 70°C, ramp at 15-30°C/min to 300°C, hold for 5-10 min |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Time-of-Flight (ToF) for HRMS |

This interactive table provides typical parameters for GC-MS analysis of organophosphate esters.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution variant, ultra-high-performance liquid chromatography (UHPLC-MS/MS), are indispensable for the analysis of less volatile and thermally labile compounds, including many organophosphate esters. These techniques offer high sensitivity and selectivity. High-performance liquid chromatography with atmospheric pressure chemical ionization and a quadrupole time-of-flight mass spectrometer (HPLC-APCI-QToF-MS) is another powerful tool, particularly for complex matrices. nih.gov

For the analysis of this compound, a reverse-phase C18 column is commonly employed. The mobile phase typically consists of a gradient of acetonitrile and water or methanol and water, often with additives like formic acid or ammonium formate to improve ionization efficiency. mdpi.com Electrospray ionization (ESI) in positive mode is frequently used, where the molecule is protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion, generating characteristic product ions for quantification and confirmation. A study on the fragmentation of aromatic organophosphorus flame retardants revealed that cleavage of the C-O bond on the alkane chain is a primary fragmentation pathway. nih.gov For this compound, this would likely result in the formation of ions corresponding to the loss of phenyl and tolyl groups.

| Technique | Column | Mobile Phase | Ionization | Precursor Ion (m/z) | Potential Product Ions (m/z) |

| LC-MS/MS | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Acetonitrile/Water with 0.1% Formic Acid | ESI+ | 355.1094 ([M+H]⁺) | Fragments from loss of phenyl/tolyl groups |

| UHPLC-MS/MS | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Methanol/Water with 5mM Ammonium Formate | ESI+ | 355.1094 ([M+H]⁺) | Fragments from loss of phenyl/tolyl groups |

| HPLC-APCI-QToF-MS | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Acetonitrile/Water | APCI+ | 355.1094 ([M+H]⁺) | High-resolution fragment masses |

This interactive table summarizes typical parameters for various LC-MS techniques used in the analysis of organophosphate esters.

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in this compound.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum is expected to show several key absorption bands. The presence of the phosphate group is indicated by a strong P=O stretching vibration, typically observed in the range of 1300-1250 cm⁻¹. researchgate.net The P-O-C (aryl) stretching vibrations are expected to appear in the region of 1240-1190 cm⁻¹ and also around 1050-990 cm⁻¹. The aromatic nature of the phenyl and tolyl groups will give rise to C=C stretching vibrations within the aromatic ring, typically seen around 1600-1450 cm⁻¹, and C-H stretching vibrations above 3000 cm⁻¹. The methyl group of the tolyl substituent will also have characteristic C-H stretching and bending vibrations.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| P=O Stretch | 1300 - 1250 |

| P-O-C (Aryl) Stretch | 1240 - 1190 and 1050 - 990 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch (CH₃) | 2960 - 2850 |

This interactive table lists the expected characteristic IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules. Both ¹H NMR and ³¹P NMR are particularly informative for this compound.

In the ¹H NMR spectrum, the protons on the aromatic rings will appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm. The methyl protons of the two p-tolyl groups are expected to produce a singlet at a more upfield position, generally around 2.3-2.4 ppm.

The ³¹P NMR spectrum provides specific information about the phosphorus environment. For phosphate esters, a single resonance is expected. The chemical shift is sensitive to the nature of the groups attached to the phosphorus atom. For aryl phosphates, the ³¹P chemical shift typically appears in a characteristic downfield region. oxinst.comresearchgate.net

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.0 - 7.5 | Multiplet | Aromatic protons (phenyl and tolyl) |

| ¹H | ~2.3 - 2.4 | Singlet | Methyl protons (tolyl) |

| ³¹P | Downfield region | Singlet | Phosphate phosphorus |

This interactive table summarizes the expected NMR spectral data for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The presence of phenyl and tolyl groups suggests that the spectrum will be dominated by π → π* transitions of the aromatic rings. Typically, substituted benzene rings show a primary absorption band around 200-220 nm and a secondary, less intense band around 250-280 nm. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

| Solvent | Expected λmax (nm) | Transition |

| Non-polar (e.g., Hexane) | ~260-270 | π → π* (aromatic) |

| Polar (e.g., Ethanol) | ~265-275 | π → π* (aromatic) |

This interactive table provides expected UV-Vis absorption data for this compound in different solvents.

Sample Preparation and Extraction Protocols for Diverse Matrices

The accurate analysis of this compound and its metabolites, such as di-p-cresyl phosphate (DpCP), from complex matrices like urine, water, and tissue necessitates robust sample preparation and extraction protocols. The primary goal is to isolate the target analytes from interfering substances and concentrate them to levels suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is the most widely adopted technique for this purpose due to its efficiency, selectivity, and potential for automation. sigmaaldrich.com For polar metabolites of organophosphate esters found in aqueous samples like urine, SPE cartridges with mixed-mode or polymeric sorbents are preferred. researchgate.netchemie-brunschwig.ch Weak anion exchange (WAX) sorbents have demonstrated excellent performance in extracting these acidic metabolites. researchgate.netnih.gov

A critical step in the analysis of urinary metabolites is the enzymatic deconjugation using β-glucuronidase/sulfatase. In biological systems, metabolites are often conjugated to increase their water solubility for excretion. An enzymatic hydrolysis step is therefore essential to cleave these conjugates, allowing for the measurement of the total (free + conjugated) metabolite concentration. fxcsxb.com Following extraction, the sample is typically evaporated and reconstituted in a solvent compatible with the analytical instrument. fxcsxb.com

| Matrix | Pre-treatment | Extraction Method | Sorbent/Phase Type | Elution Solvent | Typical Recovery (%) |

|---|---|---|---|---|---|

| Human Urine | Enzymatic Hydrolysis (β-glucuronidase) | Solid-Phase Extraction (SPE) | Weak Anion Exchange (WAX) / Hydrophilic-Lipophilic Balance (HLB) | Methanol or Acetonitrile with basic modifier (e.g., Ammonia) | 76-115% |

| Wastewater | Filtration | Solid-Phase Extraction (SPE) | Polymeric Reversed-Phase (e.g., Strata-X) | Acetonitrile / Methanol | 85-110% |

| Serum/Plasma | Protein Precipitation (e.g., with Acetonitrile) | Simplified Liquid Extraction (SLE) or SPE | Diatomaceous Earth (SLE) or C18 (SPE) | Ethyl Acetate (B1210297) / Dichloromethane | >90% |

Development and Validation of Quantitative Analytical Methods

The development and validation of sensitive and selective quantitative methods are paramount for the reliable measurement of this compound and its metabolites. The predominant analytical technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers superior sensitivity and specificity compared to other methods like Gas Chromatography-Mass Spectrometry (GC-MS), especially for polar, non-volatile metabolites. fxcsxb.comresearchgate.net

In a typical HPLC-MS/MS method, analytes are separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, often with additives such as ammonium acetate or formic acid to improve ionization. fxcsxb.com Detection is achieved using a mass spectrometer operating in electrospray ionization (ESI) negative mode. Quantification is performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition for each analyte, providing high selectivity and minimizing matrix interference. fxcsxb.com The use of isotope-labeled internal standards is crucial for correcting variations in extraction recovery and matrix effects. fxcsxb.com

Method validation is performed according to established guidelines to ensure reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

| Parameter | Analyte | Technique | Typical Value/Range | Reference |

|---|---|---|---|---|

| Limit of Detection (LOD) | Di-p-cresyl phosphate | HPLC-MS/MS | 0.05 - 0.30 µg/L | fxcsxb.com |

| Limit of Quantification (LOQ) | Di-p-cresyl phosphate | HPLC-MS/MS | 0.20 - 1.0 µg/L | fxcsxb.com |

| Linearity (r²) | Diaryl Phosphates | HPLC-MS/MS | > 0.99 | fxcsxb.com |

| Accuracy (Recovery) | Diaryl Phosphates | HPLC-MS/MS | 76.8% - 115% | fxcsxb.com |

| Precision (RSD) | Diaryl Phosphates | HPLC-MS/MS | 2.3% - 9.8% | fxcsxb.com |

Metabolite Profiling and Biomarker Detection in Environmental Samples

Metabolite profiling is essential for understanding the biotransformation of parent organophosphate compounds following exposure. This compound belongs to the family of triaryl phosphates, which also includes the widely used tricresyl phosphate (TCP) mixtures. wikipedia.org In organisms, these compounds undergo metabolic transformation, primarily through hydrolysis catalyzed by cytochrome P450 enzymes. nih.gov This process typically involves the cleavage of one of the aryl-phosphate ester bonds, resulting in the formation of a diaryl phosphate metabolite. publisso.de

These diaryl phosphate metabolites are excreted in urine and serve as specific and reliable biomarkers of exposure to their parent compounds. researchgate.net For instance, the detection of di-p-cresyl phosphate (DpCP) in a urine sample is a direct indicator of exposure to tri-p-cresyl phosphate (TpCP) or technical TCP mixtures containing the para-isomer. publisso.de Similarly, exposure to this compound would be expected to yield metabolites such as diphenyl phosphate (DPHP) and phenyl p-tolyl phosphate.

Identifying and quantifying these specific metabolites in environmental samples and human biomonitoring studies is crucial for assessing community-wide exposure to organophosphate flame retardants and plasticizers. nih.gov Beyond simple hydrolysis, further biotransformation pathways have been identified, including hydroxylation, methylation, and demethylation, which can lead to a more complex profile of metabolites in environmental systems. nih.gov

| Parent Compound | Primary Metabolite / Biomarker | Metabolic Pathway |

|---|---|---|

| Tri-p-cresyl phosphate (TpCP) | Di-p-cresyl phosphate (DpCP) | Hydrolysis |

| Tri-o-cresyl phosphate (ToCP) | Di-o-cresyl phosphate (DoCP) | Hydrolysis |

| Triphenyl phosphate (TPhP) | Diphenyl phosphate (DPHP) | Hydrolysis |

| This compound | Phenyl p-tolyl phosphate / Diphenyl phosphate | Hydrolysis |

Theoretical and Computational Chemistry Approaches to Phenyl Di P Tolyl Phosphate

Quantum Chemical Studies of Reaction Mechanisms (e.g., atmospheric oxidation)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the atmospheric fate of organophosphate esters (OPEs) like Phenyl di(p-tolyl) phosphate (B84403). While direct studies on this specific molecule are limited, research on analogous aryl phosphates provides a framework for its likely atmospheric degradation pathways.

The primary degradation process for OPEs in the troposphere is initiated by reactions with hydroxyl (•OH) radicals. DFT calculations have shown that for aromatic phosphates, the reaction begins with the addition of the •OH radical to the aromatic ring, rather than hydrogen abstraction, which is more common for alkyl phosphates. This addition is followed by subsequent reactions with molecular oxygen (O₂) and nitrogen oxides (NOx), leading to the formation of various degradation products.

Key findings from quantum chemical studies on related OPEs include:

Reaction Rates: Theoretical calculations can predict the rate constants for the reaction between OPEs and •OH radicals, which is crucial for estimating the atmospheric lifetime of the compound. For example, studies on similar compounds have determined reaction rate constants that translate to atmospheric lifetimes ranging from hours to days.

Influence of Water: Quantum chemical models have revealed that atmospheric water molecules can influence reaction kinetics. Water can form hydrogen bonds with the reactants and transition states, which may alter the stability of intermediate structures and ultimately slow down the degradation rate, potentially increasing the compound's persistence and transport range.

Product Formation: These studies help predict the structure of transformation products. For aryl phosphates, oxidation can lead to the formation of hydroxylated aromatic compounds, ring-opened products like aldehydes, and organonitrates, particularly under high NOx conditions.

These computational approaches provide a mechanistic understanding of how Phenyl di(p-tolyl) phosphate is transformed in the atmosphere, which is essential for assessing its environmental impact and long-range transport potential.

Molecular Modeling and Simulation of Interactions within Materials

This compound is widely used as a flame retardant and plasticizer in various polymers, such as polyvinyl chloride (PVC), polycarbonates, and acrylonitrile-butadiene-styrene (ABS) blends. Molecular dynamics (MD) simulations are a key computational tool for understanding the interactions between the phosphate ester and the polymer matrix at the atomic scale.

MD simulations model the movement of atoms and molecules over time, allowing researchers to investigate the physical and chemical interactions that govern the material's bulk properties. For this compound used as a plasticizer, MD simulations can elucidate:

Compatibility: By calculating parameters like the solubility parameter and interaction energy, simulations can predict the compatibility between the phosphate ester and the polymer. Good compatibility is essential for effective plasticization and preventing the additive from leaching out of the material.

Plasticizing Mechanism: Simulations can visualize how the plasticizer molecules position themselves between polymer chains. This "molecular lubrication" increases the free volume, disrupts polymer-polymer interactions (like van der Waals forces), and enhances the mobility of polymer segments. This increased flexibility translates to a lower glass transition temperature (Tg) and improved processability of the plastic.

Diffusion and Migration: MD simulations can be used to calculate the diffusion coefficient of the plasticizer within the polymer matrix. This is critical for assessing the long-term stability of the material and the potential for the additive to migrate to the surface and be released into the environment.

When used as a flame retardant, computational models help to understand its mechanism of action. Studies on aryl phosphates show they can act in both the condensed phase (promoting char formation to insulate the polymer) and the gas phase (releasing phosphorus-containing radicals like PO• that quench the combustion-propagating H• and OH• radicals). researchgate.net Molecular modeling helps to clarify these interactions and guide the development of more effective and safer flame-retardant systems.

Environmental Fate and Transport Modeling (e.g., partitioning, volatility)

Environmental fate and transport models use a chemical's physicochemical properties to predict its distribution and persistence in the environment. For this compound, which is often found in commercial mixtures known as cresyl diphenyl phosphate, computational models are essential for environmental risk assessment. These models, such as fugacity-based multimedia models, predict how the chemical will partition between different environmental compartments like air, water, soil, and sediment.

The key input parameters for these models are derived from experimental data or, increasingly, from computational estimation methods. For this compound (represented by commercial cresyl diphenyl phosphate), these properties are:

| Property | Value | Significance for Modeling |

| Water Solubility | 2.6 mg/L | Determines concentration in aquatic systems and potential for leaching from soil. |

| Vapor Pressure | 3.3 x 10⁻⁵ Pa at 20°C | Influences volatility and distribution into the atmospheric compartment. |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.08 | Indicates a high tendency to partition from water into organic matter, such as lipids in organisms (bioaccumulation) and soil organic carbon. |

| Henry's Law Constant | 4.39 x 10⁻⁸ atm m³/mol (estimated) | Describes the partitioning between air and water, indicating the compound will predominantly reside in water rather than volatilize from it. |

Data sourced from a UK environmental risk evaluation for commercial cresyl diphenyl phosphate.

Based on these parameters, environmental fate models predict that this compound, when released, will not persist significantly in the air. If released to the atmosphere, it is expected to deposit onto soil and water. When released into soil or water, it is predicted to remain primarily in those compartments, with a strong tendency to adsorb to soil particles and sediment due to its high Log K_ow and low water solubility.

Predictive Structure-Activity Relationship (SAR) Models for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that link a chemical's structural or physicochemical properties (known as molecular descriptors) to its biological or toxicological activity. For organophosphate esters, QSAR models are developed to predict various endpoints relevant to environmental behavior and risk without extensive animal testing.

The development of a QSAR model involves:

Data Collection: Gathering experimental data for a series of related chemicals (e.g., various OPEs) for a specific endpoint, such as acute toxicity to aquatic organisms or inhibition of a particular enzyme.

Descriptor Calculation: Using software to calculate hundreds of molecular descriptors for each chemical. These can include descriptors related to:

Hydrophobicity: Such as Log K_ow.

Electronic Properties: Like dipole moment, electronegativity, and molecular electrostatic potential.

Topological/Structural Features: Including molecular weight, branching indices, and the number of specific functional groups.

Model Building: Employing statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to find the best correlation between a subset of descriptors and the observed activity. researchgate.net

For aryl phosphates, QSAR studies have identified key descriptors that influence their toxicity. For instance, models have shown that properties like a strong negative electrostatic potential and aromaticity can influence DNA binding affinity. mdpi.com Other models have correlated descriptors like Log P and polarity with the potential for neurotoxicity. nih.gov By inputting the calculated descriptors for this compound into a validated QSAR model for OPEs, its potential toxicity can be predicted, allowing for prioritization and targeted testing. These models are crucial for screening new chemicals and assessing the risks of existing ones where experimental data is scarce.

Emerging Research Frontiers and Future Directions for Phenyl Di P Tolyl Phosphate Studies

Innovations in Synthesis and Sustainable Production

Traditional synthesis routes for triaryl phosphates have often relied on reagents like phosphorus oxychloride, which can involve hazardous chemicals such as chlorine and produce acidic waste streams. epa.govgoogle.com Research is now pivoting towards greener and more efficient catalytic processes that minimize environmental risk and improve economic viability.

A significant innovation is the development of chlorine-free synthesis pathways. One promising method involves the direct reaction of white phosphorus (P4) with phenols under aerobic conditions, utilizing iron catalysts and small quantities of iodine. epa.govchemistryviews.org This approach avoids the use of both chlorine gas and phosphorus trichloride (B1173362) (PCl3), which present considerable environmental hazards. chemistryviews.org The reaction proceeds through the formation of PI3 and has demonstrated high conversion rates and selectivity for producing triaryl phosphates. epa.gov

Another sustainable approach involves replacing phosphorus oxychloride with phosphoric acid (H3PO4). google.com While direct reaction with phosphoric acid is typically slow, researchers have found that using catalysts based on "hard cations" can achieve industrially viable reaction rates. google.com This process offers the advantage of avoiding chlorinated compounds and allows for the continuous removal of water produced during the reaction to drive the process to completion. google.com

| Method | Key Reagents | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Method | Phosphorus Oxychloride, Phenols | Metal Salt (e.g., AlCl3) | Established industrial process. | google.comgoogle.com |

| Chlorine-Free Catalytic Synthesis | White Phosphorus (P4), Phenols, Oxygen | Iron(III) compounds and Iodine | Avoids hazardous Cl2 and PCl3; reduces acid waste. | epa.govchemistryviews.org |

| Phosphoric Acid-Based Synthesis | Phosphoric Acid (H3PO4), Phenols | Hard Cation Additive | Eliminates chlorinated reagents; potentially safer process. | google.com |

Advanced Material Science Applications and Performance Tuning

Phenyl di(p-tolyl) phosphate (B84403) is valued for its dual functionality as both a flame retardant and a plasticizer in a wide range of polymers. green-mountainchem.comnih.gov Its applications are found in materials such as polyvinyl chloride (PVC), polyurethanes, cellulosic plastics, polystyrene, and polycarbonates. green-mountainchem.comnih.gov

The primary mechanism by which organophosphorus flame retardants like Phenyl di(p-tolyl) phosphate function involves solid-phase modification during polymer degradation. mdpi.com When exposed to the heat of a fire, the phosphate ester decomposes to form a phosphorus acid. mdpi.com This acid promotes cationic crosslinking within the polymer matrix, leading to the formation of a stable char layer on the material's surface. mdpi.com This char acts as an insulating barrier, which slows the pyrolytic generation of volatile fuel fragments and limits heat feedback from the combustion zone, thereby inhibiting the spread of flames. mdpi.com

Performance tuning involves optimizing the concentration and isomeric composition of the phosphate ester to achieve desired material properties without compromising performance. For instance, in hydraulic fluids, the stability of triaryl phosphates is critical, as their degradation can lead to the formation of acidic components and affect the reliable functioning of equipment. researchgate.net Research focuses on balancing flame retardancy with other essential characteristics like thermal stability, viscosity, and material compatibility.

| Polymer/Application | Function | Performance Enhancement Mechanism | Reference |

|---|---|---|---|

| Polyvinyl Chloride (PVC) | Flame Retardant, Plasticizer | Promotes char formation; increases flexibility. | green-mountainchem.comnih.gov |

| Polyurethanes | Flame Retardant | Solid-phase charring and insulation. | green-mountainchem.com |

| Polycarbonates | Flame Retardant, Plasticizer | Enhances fire safety and processability. | green-mountainchem.com |

| Hydraulic Fluids | Lubricant Additive, Fire Retardant | Provides high-temperature stability and fire resistance. | green-mountainchem.comresearchgate.net |

Unraveling Complex Environmental Transformation Pathways

Once released into the environment, this compound can undergo transformation through various biotic and abiotic processes. Understanding these degradation pathways is crucial for assessing its environmental fate and potential impact. Research has shown that, like other organophosphate esters, it can be broken down through hydrolysis, photolysis, and microbial degradation. nih.govtandfonline.comepa.gov

Biodegradation is a key transformation route. Studies on similar organophosphate flame retardants (OPFRs) have demonstrated that microorganisms, such as white-rot fungi, are capable of degrading these compounds. nih.govresearchgate.net The primary degradation pathways involve successive hydroxylation and hydrolysis reactions, as well as dealkylation or dearomatization (cleavage of the aryl groups). nih.govtandfonline.com

Photocatalytic degradation is another significant pathway, where the compound is broken down in the presence of light and a photocatalyst. tandfonline.com These reactions are often mediated by highly reactive species like hydroxyl radicals (•OH), which attack the molecule, leading to hydroxylation, further oxidation, and dealkylation. tandfonline.com Hydrolysis, the reaction with water, also contributes to its breakdown, though rates can be slow under neutral environmental conditions. epa.gov A common transformation product of related triaryl phosphates like triphenyl phosphate is the corresponding diaryl phosphate (e.g., diphenyl phosphate), which is formed through the cleavage of one of the ester bonds. industrialchemicals.gov.au

| Process | Key Reactions | Common Transformation Products | Reference |

|---|---|---|---|

| Biodegradation (e.g., by fungi) | Hydroxylation, Hydrolysis, Dealkylation | Hydroxylated parent compounds, Diaryl phosphates | nih.gov |

| Photocatalysis | •OH radical-mediated oxidation, Dealkylation | Oxidized intermediates, Diaryl phosphates | tandfonline.com |

| Hydrolysis | Cleavage of P-O-Aryl bond | Diaryl phosphates, Phenols | epa.govindustrialchemicals.gov.au |

Development of Novel High-Sensitivity Analytical Techniques

The detection and quantification of this compound and its metabolites in complex environmental and biological matrices require highly sensitive and specific analytical methods. Continuous innovation in this area allows for the monitoring of trace-level contamination and exposure.

Modern analytical strategies predominantly rely on chromatography coupled with mass spectrometry. nih.gov Gas chromatography (GC) and liquid chromatography (LC), particularly ultra-performance liquid chromatography (UPLC), are used to separate the target compound from other substances in a sample. nih.govuzh.ch Mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), provides highly selective and sensitive detection, allowing for accurate identification and quantification even at very low concentrations. uzh.ch

Sample preparation is a critical step to concentrate the analyte and remove interferences. Techniques such as solid-phase extraction (SPE) are commonly employed for environmental water and urine samples. nih.govuzh.ch For some applications, derivatization may be used to improve the chromatographic behavior and detection sensitivity of the analytes. uzh.ch The development of these methods has pushed detection limits for related compounds into the nanogram-per-liter (ng/L) or even lower range, enabling more accurate environmental risk and human exposure assessments. nih.govnj.gov

| Technique | Detector | Sample Matrix | Typical Detection Limits (for related compounds) | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS/MS), Nitrogen-Phosphorus Detector (NPD) | Environmental, Biological | 0.3 - 36 ng/mL | nih.gov |

| Ultra-Performance Liquid Chromatography (UPLC) | Tandem Mass Spectrometry (MS/MS) | Urine | 0.032 - 0.13 µg/L | uzh.ch |

| High-Performance Liquid Chromatography (HPLC) | Tandem Mass Spectrometry (MS/MS) | Urine | 0.05 µg/L | uzh.ch |

Interdisciplinary Research on Environmental Dynamics

Studies on analogous triaryl phosphates indicate that these compounds tend to partition from water to solid phases. industrialchemicals.gov.au When released into aquatic environments, they are expected to adsorb to sediment and soil due to their chemical properties. industrialchemicals.gov.aunoaa.gov This sequestration in sediment and soil can affect their bioavailability and degradation rates.

Interdisciplinary research also investigates the long-range transport and presence of these compounds in various environmental compartments, including indoor air and dust, which are significant pathways for human exposure. acs.org By combining advanced analytical measurements with environmental modeling and toxicological studies, scientists aim to build a comprehensive picture of the lifecycle of this compound, from its industrial use to its ultimate environmental fate. This holistic view is essential for conducting thorough risk assessments and ensuring its safe and sustainable use. service.gov.ukservice.gov.uk

Q & A

Basic: What are the validated analytical methods for confirming the structural identity of phenyl di(p-tolyl) phosphate?

Answer:

To confirm structural identity, combine nuclear magnetic resonance (NMR) (¹H, ¹³C, and ³¹P NMR) for functional group analysis and phosphorus environment characterization . Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC)-MS can validate molecular weight (e.g., C₁₉H₁₇O₄P, MW 340.3 vs. C₂₀H₁₉O₄P, MW 354.34 ). Infrared spectroscopy (IR) identifies P=O and aromatic C-H stretching vibrations (1,200–1,300 cm⁻¹ and ~3,000 cm⁻¹, respectively). Discrepancies in molecular formulas across sources (e.g., CAS 78-31-9 vs. 34909-69-8 ) may reflect isomerism or synthesis variations; cross-reference with high-resolution mass spectrometry (HRMS) to resolve ambiguities.

Advanced: How can researchers differentiate isomeric impurities (e.g., ortho-, meta-, para-tolyl) in this compound?

Answer:

Use reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak IA/IB) to separate isomers based on steric hindrance and polarity differences . For quantification, pair with tandem MS (LC-MS/MS) using multiple reaction monitoring (MRM) transitions specific to each isomer. Reference standards for p-tolyl derivatives (e.g., diphenyl p-tolyl phosphate, CAS 78-31-9 ) are critical for calibration. Nuclear Overhauser effect spectroscopy (NOESY) in NMR can also distinguish spatial arrangements of methyl groups in para vs. meta/ortho isomers .

Basic: What safety protocols are essential during laboratory handling of this compound?

Answer:

Wear nitrile gloves , goggles , and lab coats to prevent dermal/ocular exposure. Use a fume hood during synthesis or solvent evaporation due to potential vapor release . For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste via certified facilities . Acute toxicity data from analogous triphenyl phosphate (e.g., neurotoxic potential ) suggest minimizing aerosolization. Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: What methodologies detect trace this compound in atmospheric particulate matter?

Answer:

Deploy gas chromatography-triple quadrupole MS (GC-QqQ-MS) with electron capture negative ionization (ECNI) for high sensitivity (detection limits <1 ng/m³) . Pre-concentrate samples via solid-phase extraction (SPE) using C18 cartridges. For isomer-specific quantification, use derivatization (e.g., silylation) to enhance volatility. Field studies in urban areas have identified diphenyl p-tolyl phosphate (DPhePh) as a prevalent congener, requiring comparison against authentic standards to avoid misidentification with co-eluting aryl phosphates .

Basic: How to synthesize this compound with high purity?

Answer:

Optimize esterification of phosphoryl chloride with p-cresol and phenol in a 2:1 molar ratio under inert atmosphere (N₂/Ar) to prevent oxidation . Purify crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor reaction progress by thin-layer chromatography (TLC) with UV visualization. Purity (>95%) can be verified by HPLC-UV at 254 nm . Note: Conflicting CAS numbers (78-31-9 vs. 34909-69-8 ) may arise from isomeric variations; confirm regiochemistry via NMR.

Advanced: What mechanistic insights exist for the environmental degradation of this compound?

Answer:

Studies suggest photolytic degradation under UV light (λ = 254–365 nm) generates p-cresol and phenyl phosphate intermediates, detected via LC-QTOF-MS . Hydrolysis rates depend on pH, with alkaline conditions (pH >10) accelerating ester bond cleavage. Microbial degradation by Sphingomonas spp. produces dihydroxylated metabolites, identified through high-resolution orbitrap MS and isotopic labeling . Compare degradation pathways with triphenyl phosphate (TPP) to assess persistence; aryl substituents (e.g., methyl groups) may reduce bioavailability .

Basic: How to address discrepancies in reported physicochemical properties (e.g., molecular weight, CAS numbers)?

Answer:

Cross-reference authoritative databases :

- PubChem (CID 3403 for CAS 78-31-9 ) and ECHA (201-104-0 ) for regulatory data.

- NIST Chemistry WebBook for spectral libraries.

- HSDB (Hazardous Substances Data Bank) for toxicity profiles .

Discrepancies in molecular weight (e.g., 340.3 vs. 354.34 ) likely stem from isomeric or substituent variations (e.g., di-p-tolyl vs. mixed isomers). Validate with experimental HRMS and elemental analysis .

Advanced: What strategies mitigate matrix interference when quantifying this compound in biological samples?

Answer:

Use matrix-matched calibration with internal standards (e.g., deuterated TPP-d₁₅) to correct for ion suppression in LC-MS/MS . Pre-treat samples with acetonitrile protein precipitation or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) to remove lipids/proteins. For blood/plasma, employ solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers. Validate recovery rates (≥80%) via spike-and-recovery experiments across concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.